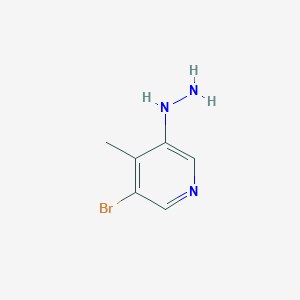

3-Bromo-5-hydrazinyl-4-methylpyridine

Description

3-Bromo-5-hydrazinyl-4-methylpyridine is a pyridine derivative featuring a bromine atom at the 3-position, a hydrazinyl group at the 5-position, and a methyl group at the 4-position. This compound is of significant interest in medicinal and synthetic chemistry due to its versatile reactivity, particularly in coupling reactions and as a precursor for heterocyclic scaffolds. The hydrazinyl group enhances nucleophilicity, enabling applications in the synthesis of pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C6H8BrN3 |

|---|---|

Molecular Weight |

202.05 g/mol |

IUPAC Name |

(5-bromo-4-methylpyridin-3-yl)hydrazine |

InChI |

InChI=1S/C6H8BrN3/c1-4-5(7)2-9-3-6(4)10-8/h2-3,10H,8H2,1H3 |

InChI Key |

MCSLERHSZQMCER-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1NN)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-hydrazinyl-4-methylpyridine typically involves the bromination of 4-methylpyridine followed by the introduction of a hydrazine group. One common method involves the following steps:

Bromination: 4-methylpyridine is treated with bromine in the presence of a catalyst to yield 3-bromo-4-methylpyridine.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-hydrazinyl-4-methylpyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to a variety of substituted pyridine derivatives.

Oxidation and Reduction: The hydrazine group can participate in redox reactions, potentially forming different nitrogen-containing functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used to modify the hydrazine group.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Oxidation and Reduction Products: These reactions can yield different nitrogen-containing compounds, such as azides or amines.

Scientific Research Applications

3-Bromo-5-hydrazinyl-4-methylpyridine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism by which 3-Bromo-5-hydrazinyl-4-methylpyridine exerts its effects depends on its specific application:

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and synthetic yields:

Biological Activity

3-Bromo-5-hydrazinyl-4-methylpyridine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a hydrazine group, which may contribute to its reactivity and interaction with biological targets. This article aims to summarize the biological activity of 3-Bromo-5-hydrazinyl-4-methylpyridine, including its antimicrobial, antiviral, and anticancer properties, supported by relevant data tables and case studies.

Molecular Formula: C6H7BrN4

Molecular Weight: 215.05 g/mol

IUPAC Name: 3-bromo-5-hydrazinyl-4-methylpyridine

CAS Number:

Biological Activity Overview

Research indicates that pyridine derivatives, including 3-Bromo-5-hydrazinyl-4-methylpyridine, exhibit a range of biological activities. The following sections will detail these activities.

Antimicrobial Activity

Studies have shown that compounds containing pyridine rings can possess significant antimicrobial properties. For instance, a study highlighted the antimicrobial efficacy of various pyridine derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Bacterial Strains Tested |

|---|---|---|

| 3-Bromo-5-hydrazinyl-4-methylpyridine | 12.5 | S. aureus, E. coli |

| 5-Chloro-4-methylpyridine | 10 | Bacillus subtilis |

| 2-Hydrazino-6-methylpyridine | 15 | Klebsiella pneumoniae |

The minimum inhibitory concentration (MIC) values indicate that 3-Bromo-5-hydrazinyl-4-methylpyridine has promising antimicrobial activity, comparable to other known compounds in the literature .

Antiviral Activity

Pyridine derivatives have also been investigated for their antiviral properties. In particular, molecular docking studies suggest that the hydrazine moiety may enhance binding affinity to viral targets. For example, a study demonstrated that similar compounds inhibited the replication of viruses like SARS-CoV by interfering with viral entry mechanisms.

Case Study:

A molecular docking experiment involving 3-Bromo-5-hydrazinyl-4-methylpyridine showed potential binding interactions with the viral protease enzyme, indicating its possible role as an antiviral agent .

Anticancer Activity

The anticancer potential of pyridine derivatives is well-documented. Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (liver cancer) | 8.0 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 (breast cancer) | 10.5 | Inhibition of cell proliferation |

In vitro studies have shown that 3-Bromo-5-hydrazinyl-4-methylpyridine can reduce cell viability in HepG2 cells significantly, suggesting its potential as an anticancer therapeutic .

The biological activity of 3-Bromo-5-hydrazinyl-4-methylpyridine can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism and viral replication.

- Cell Cycle Arrest: It can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation: The compound may increase ROS levels in cells, contributing to cytotoxic effects against cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-5-hydrazinyl-4-methylpyridine, and what key intermediates should be prioritized?

- Methodology : A common approach involves bromination of pyridine precursors followed by hydrazine functionalization. For example, bromination of 4-methylpyridine derivatives (e.g., 2-amino-3-methylpyridine) using N-bromosuccinimide (NBS) or HBr/H₂O₂ under controlled temperature (0–25°C) can yield brominated intermediates. Subsequent hydrazine substitution at the 5-position requires anhydrous conditions and catalysts like Cu(I) or Pd(0) to avoid over-oxidation .

- Critical Intermediates : 3-Bromo-5-methylpyridine (CAS 3430-16-8) and 2-amino-5-bromo-3-methylpyridine are key precursors for functionalization .

Q. How can researchers characterize the purity and structural integrity of 3-Bromo-5-hydrazinyl-4-methylpyridine?

- Analytical Workflow :

LC-MS : Confirm molecular weight (expected [M+H]⁺ ≈ 232.05 Da) and detect impurities.

¹H/¹³C NMR : Assign peaks for hydrazinyl (–NH–NH₂) protons (δ 3.5–5.0 ppm, broad) and pyridine ring protons (δ 7.0–8.5 ppm). Bromine-induced deshielding effects are notable at the 3-position .

X-ray Crystallography : Resolve ambiguities in regiochemistry using SHELX programs for structure refinement .

Advanced Research Questions

Q. How do competing reaction pathways during bromination impact the yield of 3-Bromo-5-hydrazinyl-4-methylpyridine?

- Challenge : Bromination of pyridine derivatives often leads to regioisomeric byproducts (e.g., 2-bromo vs. 3-bromo substitution).

- Mitigation : Use sterically hindered directing groups (e.g., methyl at the 4-position) to favor 3-bromination. Kinetic studies in acetonitrile at 40°C show a 3:1 selectivity for 3-bromo over 2-bromo products under NBS catalysis .

- Data Contradiction : reports tosyloxylation as an alternative to bromination, but this method may reduce hydrazine compatibility due to competing sulfonation .

Q. What strategies optimize the stability of 3-Bromo-5-hydrazinyl-4-methylpyridine in aqueous solutions for biological assays?

- Instability Factors : The hydrazinyl group is prone to oxidation and hydrolysis.

- Solutions :

- Store solutions in degassed, buffered media (pH 6–7) with 1 mM EDTA to chelate metal ions that catalyze degradation.

- Use cryoprotectants (e.g., 10% DMSO) for long-term storage at –80°C .

Q. How can researchers resolve discrepancies in spectroscopic data for 3-Bromo-5-hydrazinyl-4-methylpyridine across different laboratories?

- Case Study : Disparate ¹H NMR chemical shifts for the hydrazinyl group may arise from solvent polarity (DMSO-d₆ vs. CDCl₃) or trace water.

- Resolution Protocol :

Standardize solvent and temperature (25°C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.